Pyrophosphorous acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

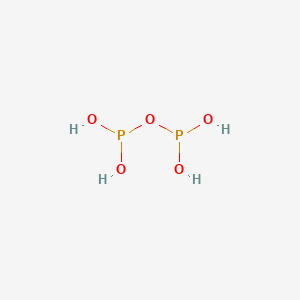

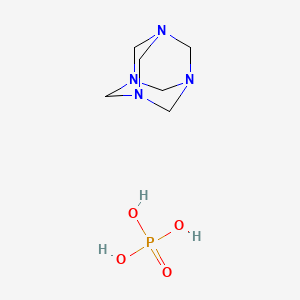

Pyrophosphorous acid, also known as diphosphoric acid, is an inorganic compound with the chemical formula H₄P₂O₅. It is a colorless, crystalline solid that is highly hygroscopic, meaning it readily absorbs moisture from the air. This compound is a strong acid and is commonly used in various industrial applications, including as a catalyst in chemical reactions and as a pH adjuster in the production of detergents and cleaning agents .

Métodos De Preparación

Pyrophosphorous acid can be synthesized through several methods:

Reaction with Phosphoryl Chloride: One common method involves the reaction of phosphoric acid with phosphoryl chloride[ 5 \text{H}_3\text{PO}_4 + \text{POCl}_3 \rightarrow 3 \text{H}_4\text{P}_2\text{O}_7 + 3 \text{HCl} ]

Ion Exchange: Another method involves ion exchange from sodium pyrophosphate or treating lead pyrophosphate with hydrogen sulfide.

Condensation Reaction: This compound can also be formed through the condensation reaction of two molecules of phosphoric acid (H₃PO₄).

Análisis De Reacciones Químicas

Pyrophosphorous acid undergoes various chemical reactions due to its acidic protons:

Acid-Base Reactions: It can react with bases to form salts.

Hydrolysis: In cold water, this compound hydrolyzes to form phosphoric acid[ \text{H}_4\text{P}_2\text{O}_7 + \text{H}_2\text{O} \rightarrow 2 \text{H}_3\text{PO}_4 ]

Equilibrium Mixture: When molten, it rapidly converts to an equilibrium mixture of phosphoric acid, this compound, and polyphosphoric acids.

Aplicaciones Científicas De Investigación

Pyrophosphorous acid has several applications in scientific research:

Catalyst: It is used as a catalyst in various chemical reactions.

pH Adjuster: It is employed in the production of detergents and cleaning agents to adjust pH levels.

Synthesis of Pharmaceuticals: this compound is used in the synthesis of pharmaceuticals.

Ceramics and Glass Manufacturing: It is utilized in the manufacturing of ceramics and glass.

Mecanismo De Acción

The mechanism of action of pyrophosphorous acid involves its ability to donate acidic protons. At physiological pH levels, pyrophosphate exists as a mixture of doubly and singly protonated forms. When molten, it rapidly converts to an equilibrium mixture of phosphoric acid, this compound, and polyphosphoric acids . This conversion is crucial for its role in various chemical processes.

Comparación Con Compuestos Similares

Pyrophosphorous acid can be compared with other oxoacids of phosphorus:

Phosphoric Acid (H₃PO₄): The simplest and most commonly encountered phosphoric acid.

Hypophosphorous Acid (H₃PO₂): Known for its reducing properties.

Phosphorous Acid (H₃PO₃): Used as a reducing agent and in the preparation of phosphite salts.

Peroxophosphoric Acid (H₃PO₅): Contains an additional oxygen atom compared to phosphoric acid.

Each of these compounds has unique properties and applications, but this compound stands out due to its ability to form an equilibrium mixture with other phosphoric acids and its role in prebiotic chemistry.

Propiedades

Número CAS |

13445-56-2 |

|---|---|

Fórmula molecular |

H4O5P2 |

Peso molecular |

145.98 g/mol |

Nombre IUPAC |

dihydroxyphosphanyl dihydrogen phosphite |

InChI |

InChI=1S/H4O5P2/c1-6(2)5-7(3)4/h1-4H |

Clave InChI |

ZJIPHXXDPROMEF-UHFFFAOYSA-N |

SMILES canónico |

OP(O)OP(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;2-hydroxy-2-oxoacetate](/img/structure/B12786751.png)

![N-[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-3-methyl-4-(3-oxomorpholin-4-yl)benzamide](/img/structure/B12786806.png)